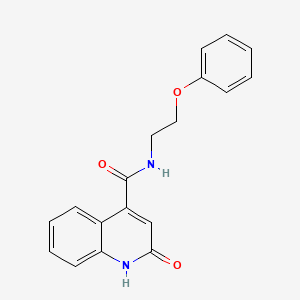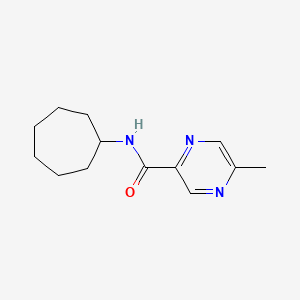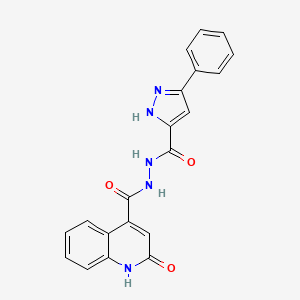
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide, also known as PHA-793887, is a small molecule inhibitor that has shown potential in cancer treatment. This compound belongs to the quinoline family and has a molecular weight of 360.4 g/mol.
Wirkmechanismus
The mechanism of action of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves inhibition of the cyclin-dependent kinase 2 (CDK2) enzyme, which plays a crucial role in cell cycle progression. By inhibiting CDK2, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide prevents the cell from entering the S phase of the cell cycle, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its specificity for CDK2, which reduces the risk of off-target effects. Moreover, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is its relatively low potency compared to other CDK inhibitors, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. One area of interest is the development of combination therapies with other anti-cancer agents to enhance its efficacy. Moreover, further studies are needed to investigate the potential of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide in other diseases, such as malaria and hepatitis C. Finally, the development of more potent analogs of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide may improve its clinical utility as an anti-cancer agent.
Conclusion
In conclusion, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for CDK2, good oral bioavailability, and pharmacokinetic properties make it a promising candidate for clinical development. However, further research is needed to investigate its efficacy in combination therapies and other diseases, as well as the development of more potent analogs.
Synthesemethoden
The synthesis of 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide involves several steps. The first step is the reaction of 2-amino-4-chloroquinoline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-4-quinolinylamino)acetate. The second step is the reaction of ethyl 2-(2-chloro-4-quinolinylamino)acetate with sodium hydroxide and phenoxyacetic acid to form 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide. The final step involves purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide has also been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-12-15(14-8-4-5-9-16(14)20-17)18(22)19-10-11-23-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHMBCIPMLVDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-phenoxyethyl)-1H-quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)



![4-[2-(3-Fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477911.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B7477917.png)